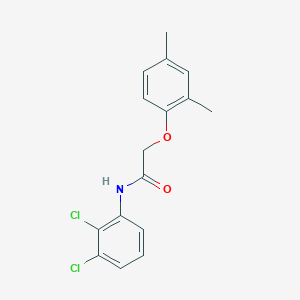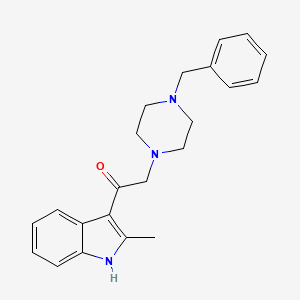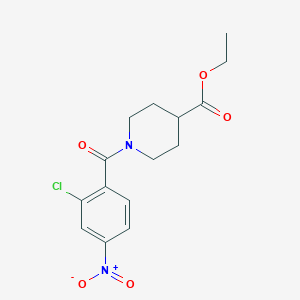
N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenoxy)acetamide, commonly known as dicamba, is a synthetic herbicide that has been used in agriculture since the 1960s. It is widely used to control broadleaf weeds in various crops, including soybeans, cotton, corn, and wheat. Dicamba is effective against many weed species, including glyphosate-resistant weeds, and has become an essential tool for farmers to manage weed populations in their fields.
作用機序
Dicamba works by mimicking the plant hormone auxin, which regulates plant growth and development. It disrupts the normal growth patterns of susceptible plants, leading to abnormal growth and eventual death. Dicamba is taken up by the plant through its leaves and roots and is translocated throughout the plant, leading to widespread herbicidal activity.
Biochemical and Physiological Effects
Dicamba has been shown to have a range of biochemical and physiological effects on plants. It can cause cell division to occur at an abnormal rate, leading to abnormal growth and eventual death. It can also cause the formation of abnormal roots and stems, leading to stunted growth and reduced yield. Dicamba can also cause oxidative stress in plants, leading to damage to cell membranes and other cellular structures.
実験室実験の利点と制限
Dicamba has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it accessible for many researchers. It is also highly effective against many weed species, making it a valuable tool for studying plant growth and development. However, dicamba can be difficult to work with due to its volatility and potential to drift, which can lead to unintended effects on neighboring plants.
将来の方向性
There are several directions for future research on dicamba. One area of interest is the development of new formulations that reduce the potential for drift and off-target effects. Another area of interest is the study of dicamba-resistant weed species and the development of new herbicides to control them. Additionally, there is a need for further research on the environmental impact of dicamba and its potential to cause harm to non-target plants and wildlife.
Conclusion
N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenoxy)acetamide, or dicamba, is a synthetic herbicide that has been widely used in agriculture since the 1960s. It is effective against many weed species, including glyphosate-resistant weeds, and has become an essential tool for farmers to manage weed populations in their fields. However, dicamba has also been shown to have the potential to drift and cause damage to neighboring crops, leading to regulatory restrictions on its use. Further research is needed to develop new formulations and herbicides to control dicamba-resistant weeds and reduce the potential for off-target effects.
合成法
Dicamba can be synthesized through several methods, including the reaction of 2,4-dimethylphenol with 2,3-dichlorobenzoyl chloride in the presence of a base, such as sodium hydroxide. The resulting product is then acetylated with acetic anhydride to form dicamba.
科学的研究の応用
Dicamba has been extensively studied for its herbicidal properties and its impact on the environment. It has been found to be effective against many weed species, including glyphosate-resistant weeds, and has been used as an alternative to glyphosate in some cases. Dicamba has also been studied for its potential to drift and cause damage to neighboring crops, leading to regulatory restrictions on its use.
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-6-7-14(11(2)8-10)21-9-15(20)19-13-5-3-4-12(17)16(13)18/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZMJKQILKXXJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5705988.png)
![1-[2-(4-benzylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5705992.png)
![N~1~-cyclopentyl-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5705994.png)
![1,1'-oxybis[4-(ethylthio)benzene]](/img/structure/B5706002.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5706025.png)



![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}-2-butenoic acid](/img/structure/B5706043.png)

![3-allyl-2-(isopropylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5706051.png)

